molecular formula C10H15NO2 B2477141 (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol CAS No. 1504762-46-2

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

Cat. No. B2477141
M. Wt: 181.235
InChI Key: BZMXCPHMFCXYGJ-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Reactions

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol and related compounds are synthesized through dehydration of dihydro-derivatives obtained from the cyclization of oximino compounds. This synthesis emphasizes the utility of these compounds as chiral synthons for further chemical transformations. The reactions involving oxazinium salts as electrophiles highlight the versatility of these compounds in organic synthesis, demonstrating their potential in constructing complex molecules with significant stereoselectivity (Sainsbury, 1991).

Catalyst Development for Methanol Dehydration

The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME) explores the scientific application of related oxazol compounds. The review focuses on catalyst preparation, including γ-Al2O3 and various zeolites, highlighting the critical role of catalyst design in enhancing methanol dehydration efficiency. This research underscores the compound's relevance in clean fuel production and the broader implications for sustainable chemical processes (Bateni & Able, 2018).

Enzymatic Remediation of Organic Pollutants

An intriguing application of methanol derivatives involves their use in enzymatic remediation processes for treating organic pollutants. The efficacy of redox mediators in enhancing the degradation of recalcitrant compounds by various oxidoreductive enzymes is discussed, illustrating the potential for these compounds in environmental cleanup efforts. This approach offers a promising avenue for mitigating pollution through biotechnological innovation (Husain & Husain, 2007).

Biomass Conversion and Fuel Production

The compound's relevance extends to the field of renewable energy, specifically in biomass conversion processes. A comparative study of technologies for converting biomass into synthetic liquid fuel and electric energy examines the feasibility and economic viability of dimethyl ether synthesis from woody biomass. This research highlights the potential for integrating such compounds into sustainable energy solutions, contributing to the development of alternative fuels and reducing reliance on fossil resources (Tyurina et al., 2020).

properties

IUPAC Name

(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2)4-3-9-7(5-10)8(6-12)11-13-9/h12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMXCPHMFCXYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NO2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

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